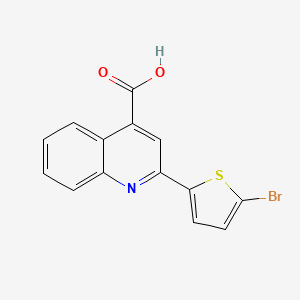

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C14H8BrNO2S and a molecular weight of 334.19 g/mol This compound features a quinoline core substituted with a 5-bromothiophene group at the 2-position and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and green reaction protocols can enhance the efficiency and sustainability of the synthesis . Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also employed to improve yields and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the creation of quinoline derivatives, which are essential in medicinal chemistry due to their diverse biological activities .

Coordination Chemistry

- In coordination chemistry, 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid acts as a ligand, facilitating the formation of metal complexes. These complexes can exhibit unique electronic properties, making them valuable in catalysis and material science .

Reactivity

- The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic aromatic substitution. These reactions allow for the introduction of functional groups that can enhance its utility in synthetic applications.

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies involving molecular docking and in vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting it could serve as a lead compound for drug development .

Therapeutic Potential

- Ongoing investigations are exploring the compound's potential as a therapeutic agent for diseases such as tuberculosis and leishmaniasis. Its derivatives have shown promising results in inhibiting Mycobacterium tuberculosis and Leishmania donovani in preliminary studies .

Industrial Applications

Organic Semiconductors

- The compound is also being researched for its application in organic semiconductors. Its unique structural properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Material Science

- In material science, this compound is investigated for its role in developing novel materials with enhanced electronic properties. This includes the synthesis of polymers and nanomaterials that could be used in advanced technological applications .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex heterocycles |

| Coordination Chemistry | Acts as a ligand for metal complexes | |

| Reactivity | Undergoes oxidation, reduction, substitution reactions | |

| Biology | Antimicrobial Activity | Exhibits activity against various pathogens |

| Anticancer Activity | Effective against multiple cancer cell lines | |

| Medicine | Therapeutic Potential | Investigated for tuberculosis and leishmaniasis treatments |

| Industry | Organic Semiconductors | Suitable for OLEDs and photovoltaic applications |

| Material Science | Development of advanced materials with unique electronic properties |

Case Studies

-

Anticancer Activity Study

- A study conducted on the anticancer properties of derivatives of this compound demonstrated significant inhibition of human melanoma (A375) and breast cancer (MDA-MB-231) cell lines. Molecular docking studies correlated well with the observed biological activity, indicating potential mechanisms of action at the molecular level .

-

Antitubercular Activity Evaluation

- Research focused on the synthesis of new analogs based on this compound revealed promising antitubercular activity against Mycobacterium tuberculosis. The compounds were tested using high-capacity screening methods, showing retention of inhibitory activity against non-replicating M. tuberculosis strains .

-

Material Science Application

- Investigations into the use of this compound in organic electronics highlighted its potential in improving charge transport properties in organic semiconductors. The findings suggest that modifications to the thiophene ring could enhance performance metrics such as stability and efficiency in electronic devices .

Mécanisme D'action

The mechanism of action of 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

- 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

- 2-(5-Fluorothiophen-2-yl)quinoline-4-carboxylic acid

Uniqueness

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not.

Activité Biologique

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Overview of Biological Activities

Quinoline derivatives, including this compound, have been studied for various biological activities, such as:

- Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation.

- Antimalarial Activity : Demonstrates efficacy against malaria-causing parasites.

- Antitubercular Activity : Some derivatives have been identified as inhibitors of Mycobacterium tuberculosis.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells and pathogens .

- Modulation of Receptor Functions : Quinoline derivatives can interact with various receptors, altering their activity and influencing cellular responses .

- Disruption of DNA Replication : Specific quinoline derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting antibacterial effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown its effectiveness against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains were determined to be significantly lower than those for standard antibiotics like ampicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 64 | Better than ampicillin |

| Escherichia coli | 128 | Comparable to gentamycin |

| Pseudomonas aeruginosa | >256 | Poor activity |

Anticancer Activity

In studies assessing the antiproliferative effects against cancer cell lines (e.g., HepG2 and MCF-7), this compound demonstrated promising results. The compound exhibited IC50 values indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .

Antitubercular Activity

Recent investigations into quinoline derivatives have highlighted their potential as antitubercular agents. Specific analogs have shown strong inhibitory effects on Mycobacterium tuberculosis, with effective concentrations reaching as low as 1 μM .

Case Studies

- Cytotoxicity Studies : In mouse macrophage cell lines (RAW 264.7), compounds related to this compound showed low cytotoxicity, indicating a favorable safety profile for further development .

- In Vivo Efficacy : In animal models, quinoline-based compounds have been tested for their ability to reduce tumor growth and enhance survival rates, showcasing their therapeutic potential in cancer treatment .

Propriétés

IUPAC Name |

2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPKYPKYLWABGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.